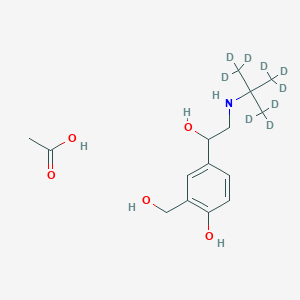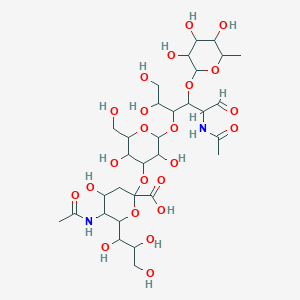
Sialyl-lewisx
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sialyl-lewisx, also known as cluster of differentiation 15s or stage-specific embryonic antigen 1, is a tetrasaccharide carbohydrate. It is usually attached to O-glycans on the surface of cells and plays a vital role in cell-to-cell recognition processes. This compound is also one of the most important blood group antigens and is displayed on the terminus of glycolipids present on the cell surface .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sialyl-lewisx can be synthesized using chemoenzymatic strategies that combine chemical synthesis and enzyme catalysis. These methods involve the use of sialyltransferases and glycosyltransferases to attach sialic acid to the glycan structure. The one-pot multienzyme (OPME) sialylation strategy is particularly efficient, allowing for the systematic synthesis of sialosides with various modifications .
Industrial Production Methods
Industrial production of this compound often involves the use of bacterial sialyltransferase mutants that can catalyze the transfer of different sialic acid forms from sugar nucleotide donors to Lewis x antigens. This method is advantageous due to its high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Sialyl-lewisx undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The compound is particularly known for its role in glycosylation reactions, where it acts as a donor or acceptor of glycosyl groups .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include sialyltransferases, glycosyltransferases, and sugar nucleotide donors. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions involving this compound are various sialylated glycans and glycoconjugates. These products have significant biological and medical applications .
Wissenschaftliche Forschungsanwendungen
Sialyl-lewisx has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex glycans and glycoconjugates.
Biology: It plays a crucial role in cell-to-cell recognition and signaling processes.
Medicine: This compound is involved in the diagnosis and prognosis of various cancers, including melanoma, breast, pancreatic, liver, lung, head and neck, ovarian, and bladder carcinomas.
Wirkmechanismus
Sialyl-lewisx exerts its effects by interacting with selectins, which are cell adhesion molecules. This interaction promotes the binding and rolling of leukocytes on endothelial cells, facilitating their extravasation from the bloodstream into tissues. This mechanism is crucial for immune responses and inflammation . In cancer, the interaction between this compound and selectins promotes metastasis by facilitating the extravasation of tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lewis x: A non-sialylated version of sialyl-lewisx, involved in similar cell recognition processes.
Sialyl-lewis a: Another sialylated tetrasaccharide with similar functions but different structural features.
Uniqueness
This compound is unique due to its specific interaction with selectins, which is not observed with other similar compounds. This unique interaction makes it a critical player in immune responses and cancer metastasis .
Eigenschaften
IUPAC Name |
5-acetamido-2-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPKDLYOBZWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869321 |
Source


|
| Record name | 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->4)-[6-deoxyhexopyranosyl-(1->3)]-2-acetamido-2-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
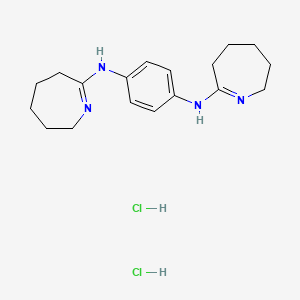
![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)
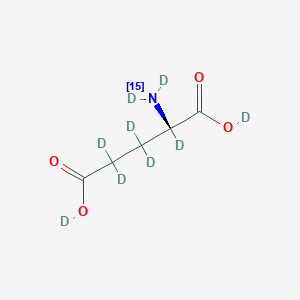
![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)

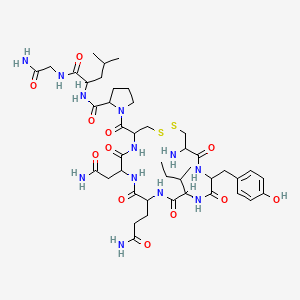
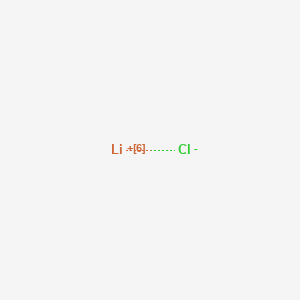
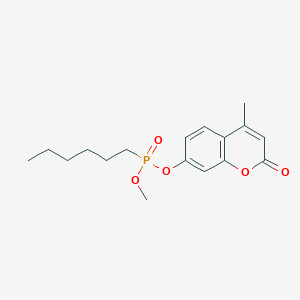

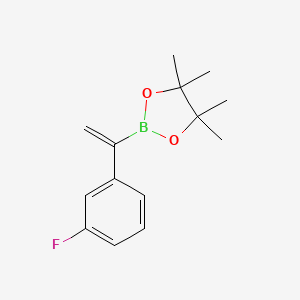
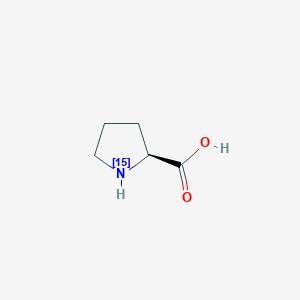
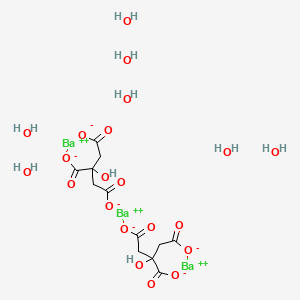
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)
